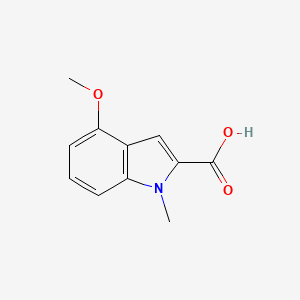

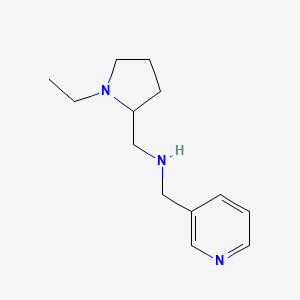

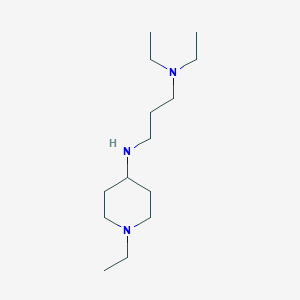

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine" is a chiral nonracemic amine that is part of a class of compounds that can be synthesized through stereospecific substitutions. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. The process includes the reaction of (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with primary amines, which results in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with inversion of configuration. Secondary cyclic amines can also be reacted to yield corresponding substituted amines in excellent yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-chloropyridin-2-amine, demonstrates the ability of the amine groups to form intermolecular hydrogen-bonding associations with pyridine N-atom acceptors. This can result in the formation of centrosymmetric cyclic dimers, which is a significant aspect of the molecular structure that can affect the compound's reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex. For instance, 2-(2-Cyano-1-ethylthioethenyl)pyrroles can be coupled with primary and secondary amines to afford 2-(1-amino-2-cyanoethenyl)pyrroles and/or their cyclic isomers, such as functionalized 1-amino-3-iminopyrrolizines, in good to high yields . This indicates that the compound may also undergo similar reactions, leading to a variety of products depending on the reaction conditions and the amines involved.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the presence of intermolecular hydrogen bonding and short intermolecular interactions, such as Cl⋯Cl interactions, can influence the compound's solubility, melting point, and overall stability . The stereospecific nature of the synthesis also suggests that the compound may exhibit optical activity, which is an important physical property in chiral molecules.

Aplicaciones Científicas De Investigación

Pyrrole and Pyrrole Derivatives

Pyrrole and its derivatives are essential for many biological molecules, such as heme and chlorophyll. The aromatic character of pyrrole systems comes from the extensive delocalization of nitrogen electrons. Synthetic methods for pyrrole derivatives often involve the condensation of amines with carbonyl-containing compounds. These derivatives, including hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms like pyrrolines and pyrrolidines, find extensive use. They serve as intermediates, wetting agents, solvents, and are used in the synthesis of dyes, among other applications. Notably, polypyrroles form electrically conducting films that are highly stable and flexible (Anderson & Liu, 2000).

Synthesis of Highly Functionalized 4-(Pyridin-2-ylmethyl)-2-amino-pyrroles

A novel synthesis method for 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) through a multi-component tether catalysis one-pot protocol has been developed. This synthesis involves a cascade reaction with a decarboxylation mechanism, allowing the successful introduction of the pyridin-2-ylmethyl group in the target compounds. This method provides an efficient way to create a library of PMAPs, demonstrating its potential for synthesizing pyridin-2-ylmethyl-substituted heterocycles resembling natural compounds (Li et al., 2019).

Formation of Cu(II) Complexes of Schiff Base Ligands

The synthesis of Schiff base ligands derived from unsymmetrical tripodal amines has been studied, focusing on the formation of Cu(II) complexes. These complexes feature varying arm lengths and exhibit unique chelate ring sequences around the metal ions. Theoretical studies highlight the weak coordination of certain arms in these complexes, which influences the structure and interactions of the complexes (Keypour et al., 2015).

Safety and Hazards

Direcciones Futuras

The future directions for research on “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

Propiedades

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16-8-4-6-13(16)11-15-10-12-5-3-7-14-9-12/h3,5,7,9,13,15H,2,4,6,8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMXQNKDBFAGGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

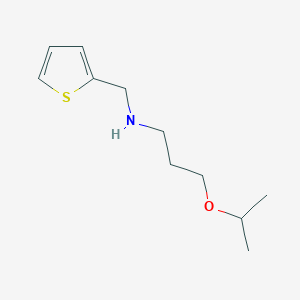

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

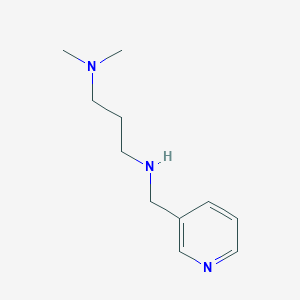

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

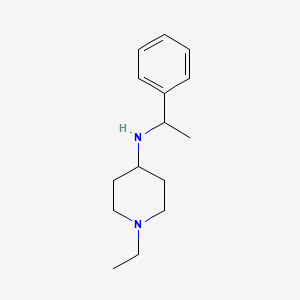

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)